

Comparative In Vitro Potency of Firazorexton Across Different Signaling Pathways

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Compound of Interest

Compound Name: *Firazorexton*

Cat. No.: *B3326018*

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An objective analysis of **Firazorexton**'s functional activity in activating the orexin 2 receptor, with a comparison to other selective agonists and detailed experimental methodologies for researchers.

Firazorexton (TAK-994) is a potent and selective agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor primarily expressed in the brain that plays a crucial role in regulating wakefulness.[1][2] Developed for the treatment of narcolepsy, its clinical advancement was halted due to observations of drug-induced liver injury.[2][3] Despite its discontinuation in clinical trials, the in vitro pharmacological profile of **Firazorexton** provides valuable insights for researchers in the field of orexin receptor modulation. This guide presents a comparative analysis of **Firazorexton**'s potency in activating various downstream signaling pathways in well-characterized recombinant cell lines, alongside a structurally related OX2R agonist, Danavorexton (TAK-925).

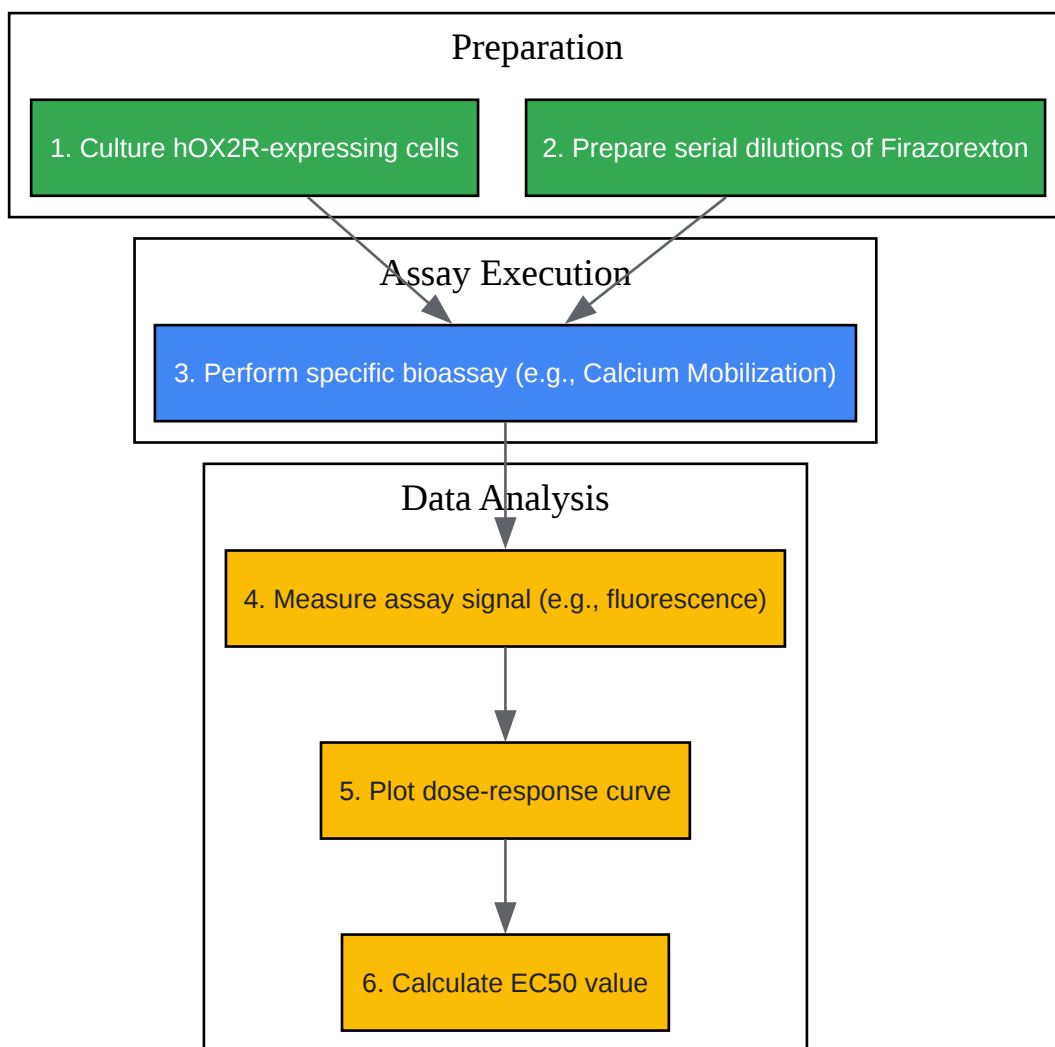
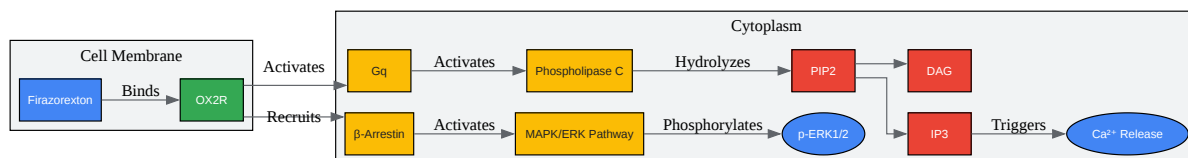
Quantitative Comparison of In Vitro Potency

The potency of **Firazorexton** has been predominantly characterized in Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R). The following table summarizes the half-maximal effective concentrations (EC50) of **Firazorexton** and Danavorexton in inducing various cellular responses downstream of OX2R activation. A lower EC50 value indicates higher potency.

Compound	Assay Type	Cell Line	EC50 (nM)
Firazorexton (TAK-994)	Calcium Mobilization	hOX2R/CHO-K1	19[1]
β-Arrestin Recruitment	hOX2R/CHO-EA	100[1]	
ERK1/2 Phosphorylation	hOX2R/CHO-EA	170[1]	
Danavorexton (TAK-925)	Calcium Mobilization	hOX2R/CHO	5.5[4]

Orexin 2 Receptor Signaling and Experimental Workflow

Activation of the OX2R by an agonist like **Firazorexton** initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. Additionally, OX2R activation can lead to the recruitment of β-arrestin and the subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2).



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